

Spectroscopic Profile of 1-Methylindole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylindole-2-carboxylic acid**

Cat. No.: **B095492**

[Get Quote](#)

Introduction

1-Methylindole-2-carboxylic acid is a vital building block in the synthesis of a variety of biologically active compounds and functional materials.^{[1][2]} Its rigid heterocyclic structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-methylindole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-methylindole-2-carboxylic acid** (CAS No: 16136-58-6), with the molecular formula $C_{10}H_9NO_2$ and a molecular weight of 175.18 g/mol.^{[1][3]}

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Note: The following data is estimated from the spectrum available on ChemicalBook as explicit peak assignments were not found in the literature. The spectrum was likely recorded in $DMSO-d_6$, which is a common solvent for carboxylic acids.^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~7.6	d	1H	Ar-H
~7.5	d	1H	Ar-H
~7.2	t	1H	Ar-H
~7.1	t	1H	Ar-H
~7.0	s	1H	H-3
~4.0	s	3H	N-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Explicit ¹³C NMR data for **1-methylindole-2-carboxylic acid** was not available in the searched literature. However, based on data for indole-2-carboxylic acid and other derivatives, the approximate chemical shifts can be predicted.[\[5\]](#)[\[6\]](#) The carboxyl carbon is expected in the 160-170 ppm region, aromatic carbons between 110-140 ppm, and the N-methyl carbon around 30-35 ppm.

Chemical Shift (δ) ppm	Assignment
Data Not Available	-

IR (Infrared) Spectroscopy Data

Data extracted from the NIST Chemistry WebBook spectrum.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 (very broad)	Strong	O-H stretch (carboxylic acid)
~1680	Strong	C=O stretch (carboxylic acid)
~1540, 1460	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (carboxylic acid)
~750	Strong	C-H bend (ortho-disubstituted benzene)

MS (Mass Spectrometry) Data

Data extracted from the NIST Chemistry WebBook electron ionization (EI) mass spectrum.[\[3\]](#) The fragmentation pattern is consistent with that of indole carboxylic acids.

m/z	Relative Intensity	Assignment
175	High	[M] ⁺ (Molecular Ion)
158	Medium	[M - OH] ⁺
130	High	[M - COOH] ⁺
129	High	[M - COOH - H] ⁺
102	Medium	[C ₇ H ₆ N] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized, yet detailed, methodologies applicable to the characterization of **1-methylindole-2-carboxylic acid**.

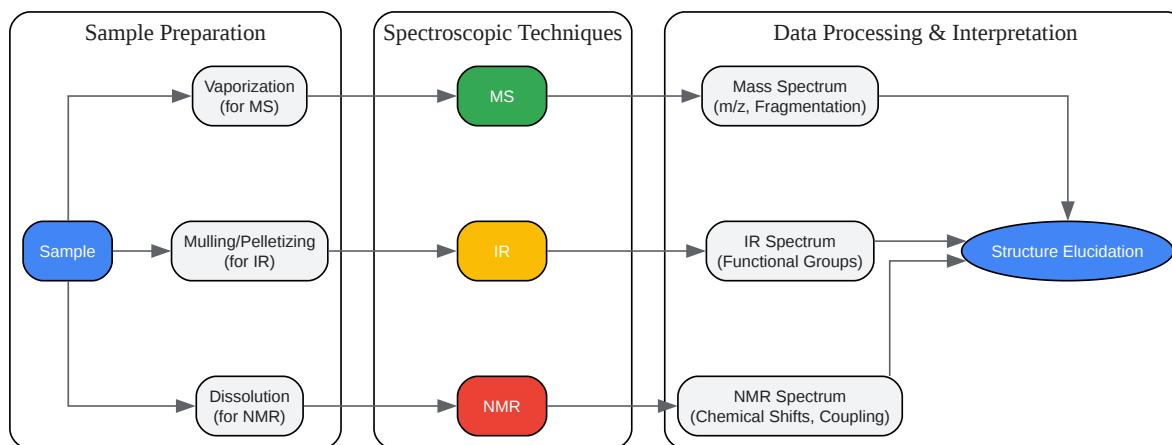
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-methylindole-2-carboxylic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are acquired on a

high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H). For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum provided by NIST was obtained for a solid sample using a split mull technique.^[3] In this method, the solid sample is ground with a mulling agent (e.g., Nujol for the 1330-450 cm^{-1} region and Fluorolube for the 3800-1330 cm^{-1} region) to form a paste.^[3] This paste is then pressed between two KBr or NaCl plates to create a thin film. The spectrum is recorded using a dispersive or FT-IR spectrometer. A background spectrum of the mulling agent and plates is recorded and subtracted from the sample spectrum.

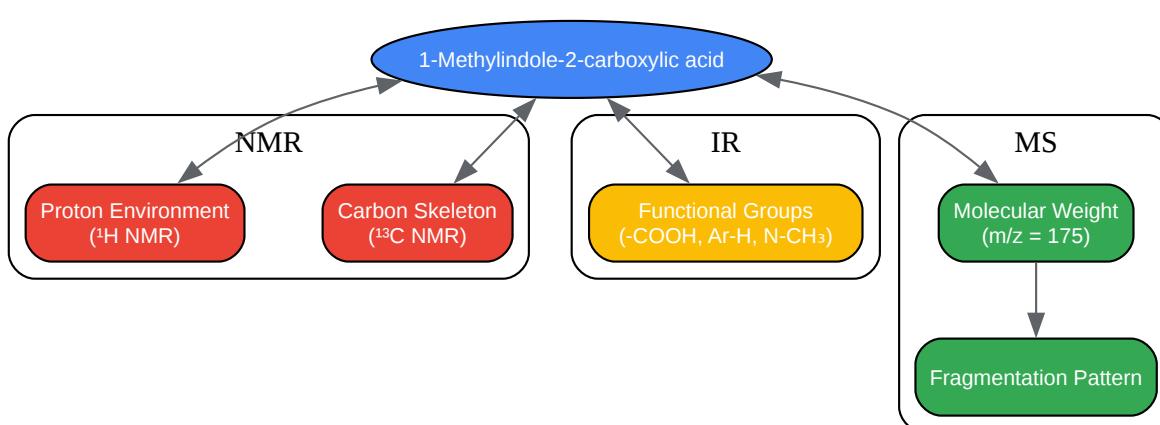

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.^[3] The solid sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-methylindole-2-carboxylic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of **1-methylindole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Complementary nature of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 4. 1-Methylindole-2-carboxylic acid(16136-58-6) 1H NMR spectrum [chemicalbook.com]
- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylindole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095492#spectroscopic-data-nmr-ir-ms-of-1-methylindole-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com